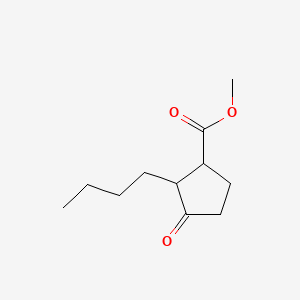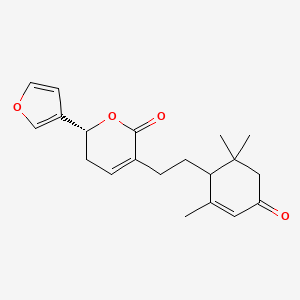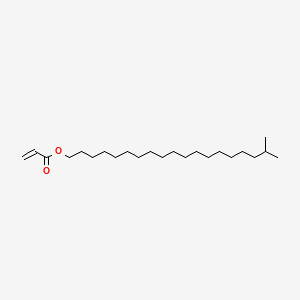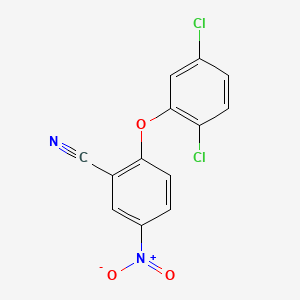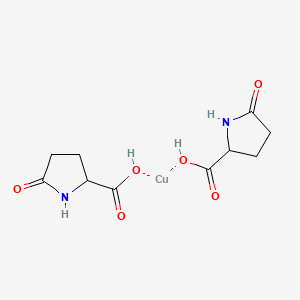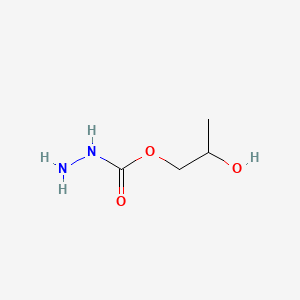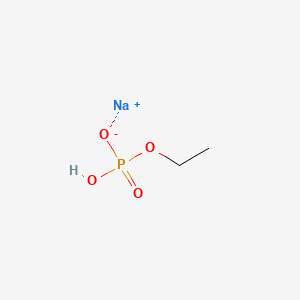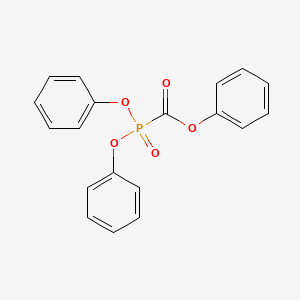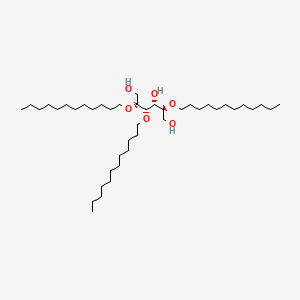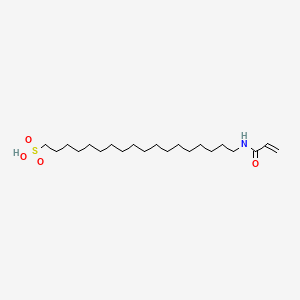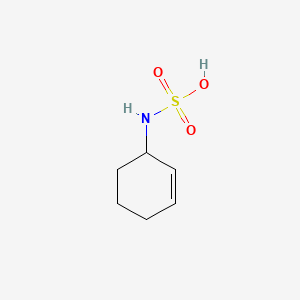
Sulfamic acid, 2-cyclohexen-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamic acid, 2-cyclohexen-1-yl-: is an organic compound that belongs to the class of sulfamic acids It is characterized by the presence of a sulfamic acid group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Sulfamic acid, 2-cyclohexen-1-yl- can be synthesized through the reaction of cyclohexene with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods for this compound may involve the catalytic oxidation of cyclohexene followed by the introduction of the sulfamic acid group. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sulfamic acid, 2-cyclohexen-1-yl- can undergo oxidation reactions to form various oxygenated products.
Reduction: This compound can also participate in reduction reactions, where the sulfamic acid group may be reduced to form different derivatives.
Substitution: Substitution reactions involving sulfamic acid, 2-cyclohexen-1-yl- can lead to the formation of new compounds by replacing the sulfamic acid group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and vanadium catalysts.
Reducing Agents: Reducing agents such as sodium borohydride can be used to facilitate reduction reactions.
Catalysts: Catalysts like palladium and platinum are often employed to enhance reaction rates and selectivity.
Major Products:
Oxidation Products: 2-cyclohexen-1-one, 2-cyclohexen-1-ol.
Reduction Products: Various reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Sulfamic acid, 2-cyclohexen-1-yl- has been studied for its potential use as a catalyst in organic reactions.
Biology:
Enzyme Inhibition: This compound has shown potential as an enzyme inhibitor, making it a candidate for further research in biochemical applications.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, sulfamic acid, 2-cyclohexen-1-yl- is being explored for its potential use in drug development and therapeutic applications.
Industry:
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which sulfamic acid, 2-cyclohexen-1-yl- exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for oxidizing agents, leading to the formation of oxygenated products. The presence of the sulfamic acid group allows for specific interactions with enzymes and other biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Cyclohexenone: A related compound that shares the cyclohexene ring structure but lacks the sulfamic acid group.
2-Cyclohexen-1-one: Another similar compound that is often used as a substrate in oxidation reactions.
Uniqueness:
Eigenschaften
CAS-Nummer |
66393-80-4 |
|---|---|
Molekularformel |
C6H11NO3S |
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
cyclohex-2-en-1-ylsulfamic acid |
InChI |
InChI=1S/C6H11NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2,(H,8,9,10) |
InChI-Schlüssel |
KLMHIKVQATUHIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


